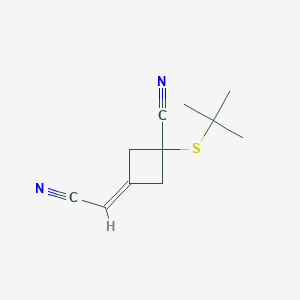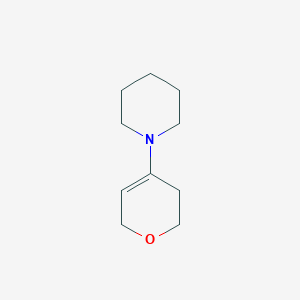
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is a heterocyclic compound that features both a piperidine and a dihydropyran ring The compound’s unique structure makes it an interesting subject for various chemical and pharmaceutical studies The piperidine ring is a six-membered ring containing one nitrogen atom, while the dihydropyran ring is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,6-dihydro-2H-pyran under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions at both the piperidine and dihydropyran rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules
In biology and medicine, the compound has been studied for its potential therapeutic properties. It has shown promise as a precursor for the development of drugs targeting specific biological pathways. For example, derivatives of this compound have been investigated for their potential use as anti-inflammatory and anti-cancer agents.
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is largely dependent on its specific derivatives and the biological targets they interact with. Generally, the compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in the desired therapeutic effects.
For example, derivatives of this compound that target inflammatory pathways may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. This inhibition can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be compared to other similar compounds, such as 3,4-dihydro-2H-pyran and tetrahydropyran
3,4-Dihydro-2H-pyran: This compound is similar to this compound in that it contains a dihydropyran ring. it lacks the piperidine ring, which significantly alters its chemical properties and reactivity.
Tetrahydropyran: This compound contains a fully saturated six-membered ring with one oxygen atom. It is more stable than this compound and is commonly used as a protecting group in organic synthesis.
Eigenschaften
CAS-Nummer |
106656-65-9 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(3,6-dihydro-2H-pyran-4-yl)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-6-11(7-3-1)10-4-8-12-9-5-10/h4H,1-3,5-9H2 |
InChI-Schlüssel |
SDDRLGAQZGEOAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
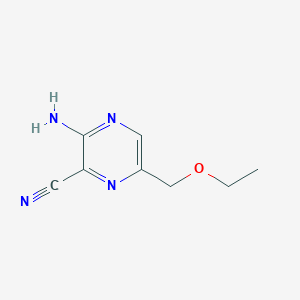
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
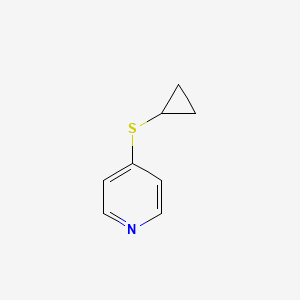
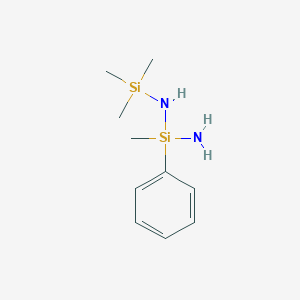
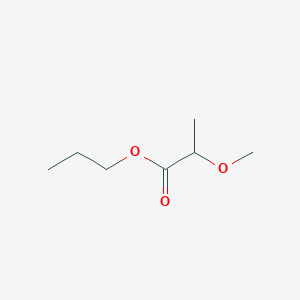

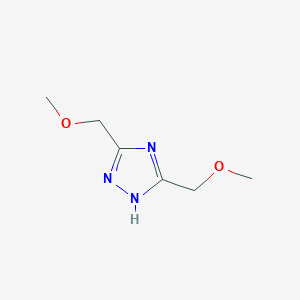
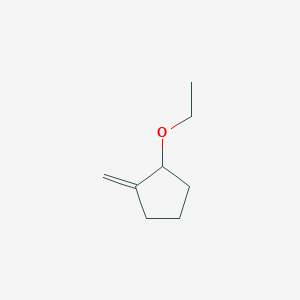
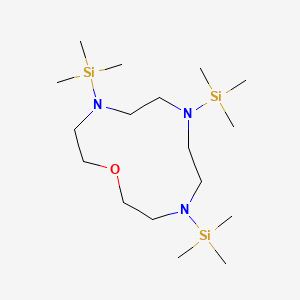

![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

